molecular formula C19H21N3O4S2 B2890561 4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 533868-66-5

4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Katalognummer: B2890561
CAS-Nummer: 533868-66-5
Molekulargewicht: 419.51
InChI-Schlüssel: QSTRWGBUQJNAHT-VXPUYCOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (hereafter referred to as the "target compound") is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzene ring and a substituted 1,3-benzothiazole moiety. The benzothiazole ring is modified with ethoxy (4-position) and methyl (3-position) substituents, and the Z-configuration of the imine linkage is critical for its structural integrity .

Eigenschaften

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-5-26-15-7-6-8-16-17(15)22(4)19(27-16)20-18(23)13-9-11-14(12-10-13)28(24,25)21(2)3/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTRWGBUQJNAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, with the molecular formula C19H21N3O4S2 and a molecular weight of 419.51 g/mol, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby reducing their catalytic efficiency. This interaction can alter metabolic pathways and cellular functions.
  • Receptor Modulation : It may also interact with cellular receptors, influencing signal transduction pathways that regulate various physiological processes.

Antimicrobial Activity

Research indicates that compounds similar to 4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives possess antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.

Anticancer Potential

The compound has shown promising results in anticancer assays. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa). The growth inhibitory values (GI50) suggest that it surpasses standard chemotherapeutics in certain contexts.

Cell LineGI50 Value (µM)Reference
MCF-73.18 ± 0.11
HeLa8.12 ± 0.43

Case Studies

  • Antimicrobial Efficacy : A study focusing on benzothiazole derivatives reported that compounds structurally similar to 4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide demonstrated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assays : In a comparative analysis involving multiple analogs of benzothiazole derivatives, it was found that several compounds exhibited potent cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound shares a core benzamide scaffold with sulfamoyl and benzothiazole substituents. Below is a comparison with structurally similar compounds from the evidence:

Table 1: Structural and Physicochemical Comparison
Compound Name (Abbreviated) Sulfamoyl Substituent Benzothiazole Substituents Molecular Formula Molecular Weight (g/mol) XLogP3* Reference
Target Compound Dimethyl 4-ethoxy, 3-methyl C₂₀H₂₂N₃O₄S₂ 432.5 ~5.1
4-[Bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-...) Diisobutyl 4-ethoxy, 3-ethyl C₂₆H₃₅N₃O₄S₂ 517.7 6.1
4-[Butyl(methyl)sulfamoyl]-N-(3-ethyl-4-methoxy-...) Butyl-methyl 3-ethyl, 4-methoxy C₂₃H₂₈N₃O₄S₂ 490.6 N/A
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-...] Diethyl 4-(4-nitrophenyl) C₂₁H₂₂N₄O₅S₂ 474.5 N/A
4-[Bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-...) Diallyl 4-chloro, 3-methyl C₂₁H₂₂ClN₃O₃S₂ 476.0 N/A
4-(Dipropylsulfamoyl)-N-[3-(2-methoxyethyl)-6-methyl...] Dipropyl 3-(2-methoxyethyl), 6-methylsulfonyl C₂₃H₃₀N₃O₆S₃ 548.7 N/A

*XLogP3 estimated for the target compound based on analogs.

Substituent Effects on Properties

  • Sulfamoyl Groups: Dimethyl (target): Moderate lipophilicity (XLogP3 ~5.1). Diisobutyl (): Increased hydrophobicity (XLogP3 = 6.1) due to branched alkyl chains . Diallyl (): Potential reactivity due to unsaturated allyl groups .
  • Benzothiazole Modifications: Ethoxy/methyl (target): Electron-donating groups may enhance stability. Methylsulfonyl (): Enhances solubility in polar solvents .

Key Research Findings

Tautomerism and Stability

Compounds with benzothiazol-2-ylidene moieties (e.g., ) can exhibit thione-thiol tautomerism. However, the absence of νS-H in IR spectra (~2500–2600 cm⁻¹) confirms the thione form dominates in similar structures .

Physicochemical Trends

  • Molecular Weight : Ranges from 432.5 (target) to 548.7 g/mol (), influenced by alkyl/aryl substituents.
  • Lipophilicity : XLogP3 values correlate with sulfamoyl alkyl chain length (e.g., diisobutyl > dimethyl).

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity and biological interactions?

The compound features:

  • Benzamide core : Provides a planar aromatic system for π-π interactions with biological targets.
  • Dimethylsulfamoyl group (-SO₂N(CH₃)₂) : Enhances solubility and modulates electronic properties via electron-withdrawing effects .
  • (Z)-Benzothiazol-2-ylidene moiety : The Z-configuration stabilizes the imine bond, influencing tautomerism and binding specificity .
  • Ethoxy and methyl substituents : These groups affect steric hindrance and hydrophobic interactions in enzyme binding pockets .

Methodological Insight : Use X-ray crystallography or NMR to confirm stereochemistry and tautomeric states. Computational tools (e.g., DFT) can predict electronic effects of substituents .

Q. What synthetic strategies are recommended for preparing this compound with high purity?

Typical Synthesis Steps :

Sulfamoylation : React 4-chlorobenzoyl chloride with dimethylamine under basic conditions to introduce the sulfamoyl group.

Benzothiazole Formation : Condense 4-ethoxy-3-methyl-1,2-phenylenediamine with CS₂ in ethanol to generate the benzothiazole ring .

Imine Coupling : Use a Wittig or Horner-Wadsworth-Emmons reaction to couple the sulfamoylbenzamide with the benzothiazol-2-ylidene intermediate under inert conditions .

Q. Optimization Tips :

  • Solvents : DMF or THF for polar intermediates; dichloromethane for coupling reactions.
  • Catalysts : Pd(OAc)₂ for cross-coupling steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How can researchers resolve contradictions in reported biological activity data between this compound and its structural analogs?

Common Issues :

  • Tautomeric Equilibria : The benzothiazol-2-ylidene group may adopt multiple tautomeric states, altering binding modes .
  • Solubility Variability : Dimethylsulfamoyl derivatives exhibit pH-dependent solubility, affecting assay reproducibility .

Q. Methodological Solutions :

  • Tautomer Analysis : Use variable-temperature NMR or IR spectroscopy to monitor tautomeric shifts .
  • Standardized Assay Conditions : Control pH (e.g., phosphate buffer, pH 7.4) and use DMSO stock solutions ≤0.1% to avoid solvent interference .
  • Comparative SAR Studies : Synthesize analogs with substituent variations (e.g., ethyl vs. methoxy) to isolate steric/electronic effects .

Q. What computational strategies are effective for modeling this compound’s interactions with enzymatic targets (e.g., kinases)?

Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with ATP-binding pockets. Focus on hydrogen bonds (e.g., sulfamoyl O with Lys residues) and hydrophobic contacts (benzothiazole with Phe/Tyr) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfamoyl as H-bond acceptor, benzamide as aromatic anchor) using MOE or Phase .

Validation : Compare computational predictions with SPR (surface plasmon resonance) binding kinetics (e.g., KD values) .

Q. How does the Z-configuration of the benzothiazol-2-ylidene group impact its mechanism of action compared to E-isomers?

Key Differences :

  • Steric Accessibility : The Z-isomer’s imine group is more exposed, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes) .
  • Electronic Effects : The Z-configuration delocalizes electron density into the benzothiazole ring, altering redox potential .

Q. Experimental Design :

  • Stereoselective Synthesis : Use chiral auxiliaries or asymmetric catalysis to isolate Z/E isomers .
  • Biological Testing : Compare IC₅₀ values against kinase panels (e.g., EGFR, VEGFR) to assess isomer-specific activity .

Q. What analytical techniques are most reliable for characterizing degradation products under physiological conditions?

Recommended Workflow :

Forced Degradation : Expose the compound to pH 3–9 buffers, H₂O₂ (oxidative stress), and UV light (photolysis) .

Detection :

  • LC-MS/MS : Identify hydrolyzed products (e.g., cleaved sulfamoyl group) or oxidized metabolites.
  • NMR : Track structural changes (e.g., loss of ethoxy group via DEPT-135) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.